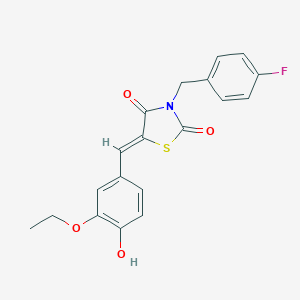
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EF24, is a synthetic compound derived from curcumin, which is a natural polyphenol found in turmeric. EF24 has attracted significant attention from researchers due to its potential therapeutic properties and its ability to target multiple signaling pathways in cancer cells.
作用機序
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects through multiple signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties. In addition, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its ability to target multiple signaling pathways in cancer cells, making it a potentially effective therapeutic agent for various types of cancer. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a low toxicity profile, which may reduce the risk of adverse effects in patients. However, one limitation of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, more studies are needed to investigate the potential of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents. Further research is also needed to explore the mechanisms underlying the anti-inflammatory and antioxidant effects of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, which may have implications for the treatment of other diseases.
合成法
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of curcumin with ethyl bromoacetate in the presence of potassium carbonate and acetonitrile to form ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. This intermediate is then reacted with 4-fluorobenzylamine and mercaptoacetic acid to form (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The overall yield of the synthesis process is approximately 10%.
科学的研究の応用
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
製品名 |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H16FNO4S |
分子量 |
373.4 g/mol |
IUPAC名 |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-16-9-13(5-8-15(16)22)10-17-18(23)21(19(24)26-17)11-12-3-6-14(20)7-4-12/h3-10,22H,2,11H2,1H3/b17-10- |
InChIキー |
UBDYBMASLMDBDV-YVLHZVERSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302060.png)
![N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302065.png)
![N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302066.png)
![N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide](/img/structure/B302068.png)
![N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
![N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302071.png)
![N'-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302072.png)
![N'-(2-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302073.png)
![N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302074.png)
![N'-[(1-allyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302075.png)
![2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
![4-[2-(Naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302077.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)